![molecular formula C17H13N B15170215 11H-Benzo[a]fluoren-3-amine CAS No. 646058-59-5](/img/structure/B15170215.png)
11H-Benzo[a]fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Benzo[a]fluoren-3-amine is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H13N It is a derivative of 11H-benzo[a]fluorene, where an amine group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[a]fluoren-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 11H-benzo[a]fluorene.
Nitration: The compound undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 11H-benzo[a]fluorene are nitrated using concentrated nitric acid and sulfuric acid.
Catalytic Reduction: The nitro compound is reduced using hydrogen gas in the presence of a suitable catalyst, ensuring high yield and purity of the amine product.
Chemical Reactions Analysis
Types of Reactions
11H-Benzo[a]fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
11H-Benzo[a]fluoren-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 11H-Benzo[a]fluoren-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
11H-Benzo[a]fluorene: The parent compound without the amine group.
Benzo[c]fluorene: A structural isomer with different ring fusion.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
11H-Benzo[a]fluoren-3-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its parent compound and other similar PAHs
Properties
CAS No. |
646058-59-5 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
11H-benzo[a]fluoren-3-amine |
InChI |
InChI=1S/C17H13N/c18-13-6-8-15-12(9-13)5-7-16-14-4-2-1-3-11(14)10-17(15)16/h1-9H,10,18H2 |
InChI Key |
LXECXNUPOQWZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


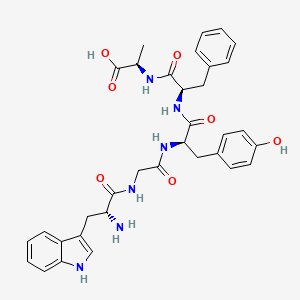
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
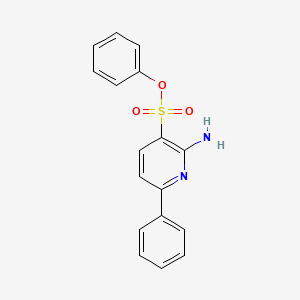
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
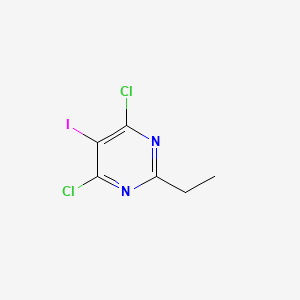
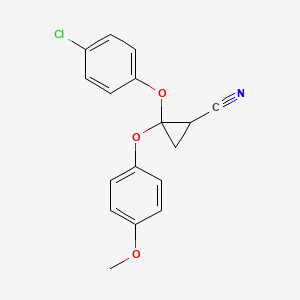
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
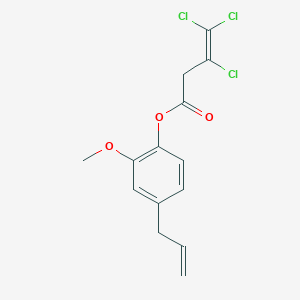
![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
